[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol - 153863-34-4

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Catalog Number: EVT-357473
CAS Number: 153863-34-4
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Oxidation of the corresponding methyl group: A common approach to synthesizing methanols is by oxidizing the corresponding methyl group. Therefore, [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol could potentially be synthesized by oxidizing the methyl group of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole. A similar oxidation process is described in the synthesis of carbinols from methanols using pyridinium chlorochromate. []
  • Multi-step synthesis: The synthesis of various substituted pyrazole derivatives involving multi-step reactions starting from simpler pyrazole precursors suggests a similar approach could be utilized for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. []
Mechanism of Action
  • p38 MAP kinase: A study identified [5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone as a potent and selective inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. []
  • Glucocorticoid receptor (GR): Another study reported the development of (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134) as a selective GR antagonist. []
Applications
  • Medicinal chemistry: Pyrazole derivatives exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. [, , , , , , , , , ] The unique structural features of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, such as the presence of both a fluorophenyl and a methanol group, might contribute to novel biological activities.
  • Material science: Pyrazole-based ligands have been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. [, ] The presence of nitrogen and oxygen atoms in [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol could facilitate coordination with metal ions, allowing its use as a building block for novel MOFs.

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: RO3201195 is a potent and selective inhibitor of p38 MAP kinase. It exhibits oral bioavailability and favorable drug-like properties. [] It was developed from high throughput screening hits and its interaction with the ATP binding pocket of p38α has been studied through X-ray crystallography. []
  • Relevance: RO3201195 shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core with [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. It differs in the replacement of the methanol group with a [3-(2,3-dihydroxypropoxy)phenyl]methanone moiety. []

5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole

  • Compound Description: This compound demonstrates analgesic, anti-inflammatory, and vasorelaxant effects. [] It acts through the NO/cGMP pathway and potassium channels, and reduces cell migration in carrageenan-induced pleurisy. [] This compound exhibited a good safety profile with oral tolerance observed in mice. []
  • Relevance: 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole shares the 1-(4-fluorophenyl)-1H-pyrazol-4-yl core structure with [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. It differs by substituting the methanol group with a tetrazole ring. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It represents a potential improvement over the non-selective GR antagonist mifepristone, aiming to reduce unwanted side effects. [] CORT125134 is currently under investigation in Phase II clinical trials for Cushing's syndrome. []
  • Relevance: While containing a 1-(4-fluorophenyl)-1H-pyrazol moiety, CORT125134 diverges significantly from [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol in its overall structure. The pyrazole core in CORT125134 is further substituted and integrated into a complex fused ring system. [] Despite these structural variations, both compounds share the commonality of being developed as potential therapeutic agents.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). [] It targets the RAS/RAF/MEK/ERK signaling cascade often dysregulated in cancer. [] GDC-0994 shows potential for enhanced efficacy and reduced drug resistance. []
  • Relevance: While both GDC-0994 and [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol contain a substituted pyrazole ring, GDC-0994 lacks the 1-(4-fluorophenyl) substituent and incorporates a 1-methyl-1H-pyrazol-5-yl moiety instead. [] Both compounds highlight the versatility of pyrazole as a pharmacophore in medicinal chemistry.

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

  • Compound Description: NTRC-739 is a selective antagonist for the neurotensin receptor type 2 (NTS2). [] It was developed as part of a search for new nonpeptide analgesics, targeting different types of pain. []
  • Relevance: NTRC-739 shares the 1-(4-fluorophenyl)-1H-pyrazol core with [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. It differs by the presence of a 2-methoxyphenyl substituent at the pyrazole's 5-position and a cyclohexanecarboxylic acid amide at the 3-position, replacing the methanol group. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active inhibitor of transforming growth factor-beta type I receptor (ALK5). [] It demonstrated efficacy in reducing collagen expression in preclinical models of liver and renal fibrosis. []
  • Relevance: GW788388 contains a 3-(pyridin-2-yl)-1H-pyrazol-4-yl moiety which differentiates it from [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. [] Both compounds highlight the application of substituted pyrazoles in medicinal chemistry for diverse therapeutic targets.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. [] It displays minimal activity against wild-type EGFR, making it a promising candidate for overcoming drug resistance in NSCLC. []
  • Relevance: Although PF-06459988 features a 1-methyl-1H-pyrazol-4-yl group, its structure diverges significantly from [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. [] It lacks the 1-(4-fluorophenyl) substitution and incorporates the pyrazole ring into a complex multi-ring system. [] Despite these differences, both compounds showcase the utility of modified pyrazoles in developing targeted therapies.

Properties

CAS Number

153863-34-4

Product Name

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanol

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2

InChI Key

WTHFEHLEPRCFRF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=C(C=N2)CO)F

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.